Cas no 1804216-41-8 (4-Bromo-2-hydrazinylbenzyl chloride)

4-Bromo-2-hydrazinylbenzyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-hydrazinylbenzyl chloride
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- インチ: 1S/C7H8BrClN2/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3,11H,4,10H2
- InChIKey: JOIFLOZCMCZGAT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CCl)=C(C=1)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38
4-Bromo-2-hydrazinylbenzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010898-500mg |
4-Bromo-2-hydrazinylbenzyl chloride |
1804216-41-8 | 97% | 500mg |
831.30 USD | 2021-06-25 | |
Alichem | A013010898-250mg |
4-Bromo-2-hydrazinylbenzyl chloride |
1804216-41-8 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
Alichem | A013010898-1g |
4-Bromo-2-hydrazinylbenzyl chloride |
1804216-41-8 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
4-Bromo-2-hydrazinylbenzyl chloride 関連文献
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
4-Bromo-2-hydrazinylbenzyl chlorideに関する追加情報
4-Bromo-2-hydrazinylbenzyl chloride (CAS No. 1804216-41-8): A Versatile Intermediate for Pharmaceutical and Chemical Research
4-Bromo-2-hydrazinylbenzyl chloride (CAS No. 1804216-41-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated hydrazine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a bromine substituent, hydrazine functional group, and reactive benzyl chloride moiety, make it a valuable building block for medicinal chemistry applications.
The growing interest in 4-Bromo-2-hydrazinylbenzyl chloride synthesis reflects the pharmaceutical industry's demand for innovative intermediates that can facilitate the creation of complex molecular architectures. Researchers frequently search for information about 4-Bromo-2-hydrazinylbenzyl chloride properties and 4-Bromo-2-hydrazinylbenzyl chloride applications, particularly in relation to drug discovery programs targeting neurological disorders and infectious diseases. The compound's ability to participate in diverse chemical transformations makes it particularly valuable for constructing nitrogen-rich heterocycles, which are prevalent in many FDA-approved drugs.
From a chemical perspective, 4-Bromo-2-hydrazinylbenzyl chloride offers multiple reactive sites for further functionalization. The hydrazine group can undergo condensation reactions with carbonyl compounds, while the benzyl chloride moiety provides an excellent handle for nucleophilic substitution reactions. These characteristics have led to its use in developing hydrazone-based pharmaceuticals and bioconjugation reagents, addressing current research trends in targeted drug delivery and diagnostic agent development.
The synthesis and handling of 4-Bromo-2-hydrazinylbenzyl chloride require specialized knowledge of organic chemistry techniques. Many researchers seek information about 4-Bromo-2-hydrazinylbenzyl chloride stability and storage conditions, as these factors significantly impact its utility in multi-step synthetic sequences. The compound's sensitivity to moisture and air oxidation necessitates careful handling under inert atmospheres, a topic of frequent discussion in chemical forums and research publications.
In the context of green chemistry initiatives, there's growing interest in developing more sustainable routes to 4-Bromo-2-hydrazinylbenzyl chloride derivatives. This aligns with broader industry trends toward environmentally friendly synthetic methodologies. Researchers are investigating catalytic approaches and alternative solvents that could improve the atom economy of processes involving this intermediate, while maintaining high yields and purity standards required for pharmaceutical applications.
The analytical characterization of 4-Bromo-2-hydrazinylbenzyl chloride typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are essential for verifying the compound's identity and assessing its suitability for specific synthetic applications. Quality control parameters for pharmaceutical-grade 4-Bromo-2-hydrazinylbenzyl chloride are particularly stringent, reflecting the compound's importance in drug development pipelines.
Recent patent literature reveals innovative applications of 4-Bromo-2-hydrazinylbenzyl chloride scaffold in developing kinase inhibitors and antimicrobial agents. This has spurred increased demand for high-purity samples of the compound from contract research organizations and academic laboratories. The growing body of research publications citing CAS 1804216-41-8 demonstrates its expanding role in medicinal chemistry and underscores the need for reliable suppliers of this specialized intermediate.
From a market perspective, the availability of custom synthesis services for 4-Bromo-2-hydrazinylbenzyl chloride has become increasingly important. Many pharmaceutical companies prefer to outsource the production of such specialized intermediates to focus on core drug development activities. This trend has created opportunities for fine chemical manufacturers with expertise in handling nitrogen-containing aromatic compounds and implementing robust quality control systems.
Looking forward, the applications of 4-Bromo-2-hydrazinylbenzyl chloride are expected to expand into new areas of chemical research. Its potential use in developing fluorescent probes and biochemical tools is currently being explored by several research groups. These applications leverage the compound's ability to form stable conjugates with various biomolecules while maintaining their functional properties, opening new possibilities in diagnostic and imaging technologies.
The safety profile of 4-Bromo-2-hydrazinylbenzyl chloride remains an important consideration for researchers and manufacturers alike. Proper handling procedures and personal protective equipment are essential when working with this compound, as with many specialized chemical intermediates. Material safety data sheets provide detailed guidance on safe handling practices for 4-Bromo-2-hydrazinylbenzyl chloride, which should be carefully reviewed before beginning any experimental work.
In conclusion, 4-Bromo-2-hydrazinylbenzyl chloride (CAS No. 1804216-41-8) represents a valuable tool for modern chemical research, particularly in pharmaceutical development. Its versatility as a synthetic intermediate continues to inspire innovative applications across multiple disciplines. As research into nitrogen-containing heterocycles advances, the importance of well-characterized building blocks like 4-Bromo-2-hydrazinylbenzyl chloride will only grow, solidifying its position as a key material in the chemist's toolbox.
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